8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione
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Overview
Description
8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound features a unique combination of imidazole and purine rings, which may impart specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials might include purine derivatives and imidazole compounds. Common synthetic routes could involve:
Alkylation: Introduction of the 2-methylprop-2-enyl group to the purine ring.
Condensation: Formation of the imidazol-1-ylpropylimino group through condensation reactions.
Cyclization: Ensuring the formation of the purine-imidazole fused ring system.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and prop-2-enyl groups.
Reduction: Reduction reactions could target the imidazole ring or the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the purine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or studying reaction mechanisms involving purine derivatives.
Biology
Biologically, purine derivatives are crucial in the structure of DNA and RNA. This compound might be studied for its potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound could be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
DNA/RNA Interaction: Intercalating into nucleic acids and affecting their function.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
What sets 8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione apart is its unique combination of imidazole and purine rings, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H23N7O2 |
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Molecular Weight |
345.40 g/mol |
IUPAC Name |
8-(3-imidazol-1-ylpropylimino)-3-methyl-7-(2-methylprop-2-enyl)-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C16H23N7O2/c1-11(2)9-23-12-13(21(3)16(25)20-14(12)24)19-15(23)18-5-4-7-22-8-6-17-10-22/h6,8,10,12-13H,1,4-5,7,9H2,2-3H3,(H,18,19)(H,20,24,25) |
InChI Key |
ZFSTUXVNIYXJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2C(NC1=NCCCN3C=CN=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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